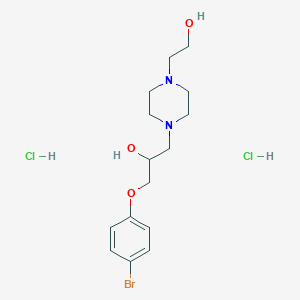![molecular formula C21H18FN3O3S B2729781 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 489400-78-4](/img/structure/B2729781.png)
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This compound belongs to a class of molecules known for their diverse biological activities and has garnered interest for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common starting point is the formation of the core tetrahydropyridine structure, which can be achieved through a cyclization reaction.
The reaction conditions often involve:
Solvents: : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalysts: : Acid or base catalysts depending on the specific step, for example, p-toluenesulfonic acid (PTSA) for cyclization
Temperature: : Controlled heating to optimize the yield of each step
Industrial Production Methods
For industrial-scale production, the process would be streamlined to maximize yield and minimize costs. Techniques such as continuous flow synthesis could be employed to increase efficiency. Optimization of reaction conditions and the use of robust, cost-effective catalysts are critical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially forming oxidized derivatives which might possess different biological activities.
Reduction: : Reduction reactions could yield reduced forms of the compound, impacting its pharmacokinetics and dynamics.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reactions: : Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products Formed
The products formed from these reactions can vary widely, ranging from simple derivatives with altered functional groups to complex molecules with enhanced or reduced biological activities.
Scientific Research Applications
In Chemistry
The compound serves as a valuable intermediate in organic synthesis, allowing chemists to explore new chemical reactions and pathways.
In Biology
Research into its biological activities has shown potential effects on various biological pathways, making it a candidate for further study in biological sciences.
In Medicine
Preliminary studies suggest that the compound might exhibit pharmacological properties, such as anti-inflammatory or anti-cancer activities, warranting further investigation.
In Industry
Beyond medicinal applications, the compound can be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The precise mechanism of action of 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is still under investigation. it is believed to interact with specific molecular targets, potentially modulating pathways involved in inflammation, cell growth, and apoptosis. These interactions are likely mediated through binding to receptors or enzymes, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[3-cyano-4-(phenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: : Lacks the fluorine substituent, potentially affecting its pharmacological profile.
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(phenyl)acetamide: : Lacks the methoxy group, which could influence its solubility and bioavailability.
Uniqueness
The unique combination of substituents in 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide gives it distinct chemical and biological properties, setting it apart from similar compounds. This uniqueness could translate into specific therapeutic benefits or industrial applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-28-14-8-6-13(7-9-14)24-20(27)12-29-21-17(11-23)16(10-19(26)25-21)15-4-2-3-5-18(15)22/h2-9,16H,10,12H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQXMFJIKNKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2729701.png)
![5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2729702.png)



![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2729707.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2729708.png)
![2-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B2729709.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)
![N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide](/img/structure/B2729711.png)
![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)
![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)
![2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2729721.png)
